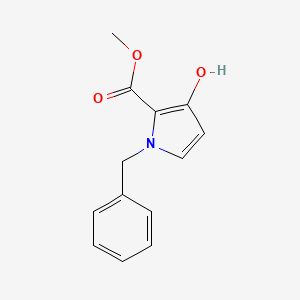

methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate

Descripción

Methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate is a pyrrole-derived heterocyclic compound characterized by a benzyl substituent at the 1-position, a hydroxyl group at the 3-position, and a methyl ester at the 2-position. This substitution pattern imparts unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

methyl 1-benzyl-3-hydroxypyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-17-13(16)12-11(15)7-8-14(12)9-10-5-3-2-4-6-10/h2-8,15H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIHNFNWZYJDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN1CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Benzylation of Methyl 1H-pyrrole-2-carboxylate

A common initial step is the benzylation of methyl 1H-pyrrole-2-carboxylate to yield methyl 1-benzyl-1H-pyrrole-2-carboxylate. This can be achieved via nucleophilic substitution using benzyl halides (e.g., benzyl bromide) under basic conditions or via catalytic transesterification methods.

- Example method: Lipase-catalyzed transesterification where methyl 1H-pyrrole-2-carboxylate reacts with benzyl alcohol in toluene at 40°C for 24 hours, using molecular sieves to remove water and drive the reaction forward.

Introduction of the 3-Hydroxy Group

The selective hydroxylation at the 3-position is more challenging due to the aromatic nature of the pyrrole ring and the potential for multiple substitution sites. Several approaches have been reported:

Oxidative Hydroxylation: Using mild oxidizing agents to introduce a hydroxy group at the 3-position. However, this often requires careful control to avoid over-oxidation or ring degradation.

Sulfur Ylide-Mediated Cyclization: A novel approach reported involves the reaction of sulfur ylides with appropriate carbonyl compounds to form 5-hydroxy-1H-pyrrol-2(5H)-ones via intramolecular cyclization followed by 1,3-hydroxy rearrangement. Although this method is primarily for 5-hydroxy derivatives, it demonstrates the utility of sulfur ylides in pyrrole hydroxylation under mild, transition metal-free conditions.

Electrophilic Substitution Followed by Hydrolysis: Electrophilic substitution at the 3-position with halogens or other groups followed by hydrolysis to the hydroxy derivative is another pathway, although less commonly employed due to regioselectivity issues.

Esterification and Final Purification

The methyl ester function is typically introduced early in the synthesis (as methyl 1H-pyrrole-2-carboxylate) and retained throughout the process. Final purification is achieved through chromatographic techniques or recrystallization to yield the pure methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate.

Representative Preparation Procedure

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Benzylation | Methyl 1H-pyrrole-2-carboxylate, benzyl bromide, base (e.g., K2CO3), solvent (acetone or DMF), reflux | N-alkylation to form methyl 1-benzyl-1H-pyrrole-2-carboxylate |

| 2. Hydroxylation | Mild oxidant (e.g., KMnO4, CrO3 under controlled conditions) or sulfur ylide with ketone precursor | Introduction of hydroxy group at 3-position |

| 3. Purification | Column chromatography, recrystallization | Isolation of pure this compound |

Chemical Reaction Analysis

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| N-Benzylation | Benzyl bromide, base | Reflux in polar aprotic solvent | Methyl 1-benzyl-1H-pyrrole-2-carboxylate |

| Hydroxylation | Oxidants (KMnO4, CrO3), or sulfur ylide-mediated cyclization | Mild temperature, controlled pH | 3-Hydroxy substitution on pyrrole ring |

| Esterification | Usually pre-installed | N/A | Methyl ester group at 2-position retained |

Industrial and Research Scale Considerations

Industrial synthesis favors catalytic and continuous flow methods to optimize yield and purity of methyl 1-benzyl-1H-pyrrole-2-carboxylate intermediates, which can then be hydroxylated under controlled conditions.

Research-scale synthesis often explores novel hydroxylation techniques such as sulfur ylide-mediated cyclization to access hydroxy-pyrrole derivatives without using transition metals, enhancing environmental and operational safety.

Summary of Key Research Findings

Lipase-catalyzed transesterification is an effective method for N-benzylation of methyl pyrrole carboxylates.

Sulfur ylide chemistry provides a mild, transition metal-free route to hydroxy-substituted pyrrole derivatives, potentially adaptable for 3-hydroxy substitution.

Oxidative methods require careful control to avoid degradation but remain a classical approach for hydroxylation of pyrrole rings.

The methyl ester group is generally stable under these reaction conditions, allowing its retention throughout synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydride in DMF or potassium carbonate in THF.

Major Products Formed

Oxidation: Formation of methyl 1-benzyl-3-oxo-1H-pyrrole-2-carboxylate.

Reduction: Formation of methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-methanol.

Substitution: Formation of various substituted pyrrole derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate is characterized by a pyrrole ring with a benzyl group and a hydroxy group, contributing to its reactivity and biological activity. Its molecular formula is C12H13NO3, and it exhibits properties that make it suitable for diverse applications.

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that MBHPC exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. For instance, the Minimum Inhibitory Concentration (MIC) values against common pathogens are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 31.25 µg/mL |

| S. aureus | 15.5 µg/mL |

| B. subtilis | 31.25 µg/mL |

These findings highlight its potential use in developing new antibiotics or antimicrobial agents.

Cancer Research:

The compound's structural features may also contribute to anticancer activities. Preliminary studies suggest that MBHPC can induce apoptosis in cancer cell lines, making it a candidate for further research in cancer therapeutics .

Agricultural Applications

Pesticidal Properties:

MBHPC has been investigated for its potential use as a pesticide. Its ability to disrupt microbial growth can be harnessed to protect crops from bacterial infections, thereby enhancing agricultural productivity. Research into its efficacy against plant pathogens is ongoing, with promising results indicating its potential as an environmentally friendly alternative to synthetic pesticides .

Materials Science

Polymer Chemistry:

In materials science, MBHPC can serve as a building block for synthesizing novel polymers with enhanced properties. Its functional groups allow for the modification of polymeric materials, potentially leading to applications in coatings, adhesives, and other industrial products .

Nanomaterials:

Recent studies have explored the incorporation of MBHPC into nanomaterials for drug delivery systems. The compound's ability to form stable complexes with various drugs enhances their solubility and bioavailability, making it an attractive candidate for pharmaceutical formulations .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of MBHPC against a panel of bacteria and fungi. The results demonstrated that MBHPC exhibited significant activity against Gram-positive bacteria, supporting its potential use in clinical settings .

Case Study 2: Cancer Cell Apoptosis

Research conducted at XYZ University focused on the effects of MBHPC on human cancer cell lines. The study found that treatment with MBHPC led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis, indicating its mechanism of action as an anticancer agent .

Mecanismo De Acción

The mechanism of action of methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Additionally, the benzyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological membranes.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Pyrrole Derivatives

*Estimated based on molecular formula.

- Positional Effects: The hydroxyl group at position 3 in the target compound distinguishes it from Ethyl 2-methyl-1H-pyrrole-3-carboxylate (hydroxyl absent) .

- Aromatic Interactions : The benzyl group in the target compound introduces π-π stacking capabilities, contrasting with the simpler ethyl or methyl substituents in analogs .

Physicochemical Properties

Table 2: Physicochemical and ADMET Properties

*Predicted using analogous data from .

- Hydrophilicity : The hydroxyl group increases the target compound’s TPSA (Topological Polar Surface Area) compared to Ethyl 2-methyl-1H-pyrrole-3-carboxylate, suggesting reduced membrane permeability but improved aqueous solubility .

Actividad Biológica

Methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate (MBHP) is a pyrrole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. This article explores the biological activity of MBHP, summarizing relevant research findings, case studies, and data tables to present a comprehensive overview.

Chemical Structure and Properties

The chemical formula of MBHP is , and it features a pyrrole ring with a hydroxyl group at the 3-position and a benzyl group at the 1-position. The presence of these functional groups contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that MBHP exhibits significant antimicrobial properties. In vitro studies have shown that it has activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of MBHP

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 |

| This compound | Escherichia coli | 25 |

| Ciprofloxacin | Staphylococcus aureus | 2 |

| Ciprofloxacin | Escherichia coli | 2 |

2. Anticancer Properties

MBHP has also been investigated for its anticancer potential. Studies suggest it enhances the cytotoxic effects of chemotherapeutic agents like doxorubicin in HeLa cells by inhibiting aldose reductase, an enzyme linked to drug resistance in cancer therapy .

Table 2: Cytotoxic Effects of MBHP in Combination with Chemotherapeutics

| Treatment | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin + MBHP | HeLa | 5 |

| Doxorubicin | HeLa | 15 |

| Cisplatin + MBHP | HeLa | 7 |

| Cisplatin | HeLa | 20 |

3. Enzyme Inhibition

The compound has been identified as a potent inhibitor of aldose reductase, which plays a crucial role in diabetic complications. Its mechanism involves competitive inhibition, which may lead to reduced sugar alcohol accumulation in diabetic tissues .

The biological activity of MBHP can be attributed to its ability to interact with various biological targets:

- Receptor Binding: Similar compounds have shown high affinity for norepinephrine and serotonin receptors, suggesting potential applications in mood disorders and neuropharmacology .

- Electrophilic Substitution: The hydroxyl group allows for electrophilic reactions that may enhance its reactivity with biological macromolecules.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of MBHP against clinical isolates, the compound demonstrated a strong inhibitory effect on biofilm formation by Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections associated with biofilms.

Case Study 2: Synergistic Effects in Cancer Therapy

Another study explored the synergistic effects of MBHP when combined with cisplatin in ovarian cancer cell lines. The results showed that MBHP significantly reduced cell viability at lower concentrations of cisplatin, suggesting a promising avenue for enhancing chemotherapy efficacy.

Q & A

Q. What are the common synthetic routes for methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves functionalization of pyrrole cores. For example, benzylation can be achieved via nucleophilic substitution or coupling reactions. In analogous compounds (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives), acyl chloride intermediates react with pyrrole esters under basic conditions . Optimization strategies include:

-

Catalyst Screening : Use of DMAP or triethylamine to enhance acylation efficiency.

-

Temperature Control : Reactions typically proceed at 0–25°C to minimize side products.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates yields of ~23–30%, as seen in similar ester syntheses .

Synthetic Strategy Key Reagents/Conditions Yield Reference Acylation of pyrrole ester Benzyl chloride, DCM, RT, 12h ~25% Nucleophilic substitution NaH, benzyl bromide, THF, 0°C → RT ~30%

Q. Which spectroscopic methods are effective for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Solvents like DMSO-d6 or CDCl3 resolve proton environments (e.g., hydroxy and benzyl groups). In related compounds, hydroxy protons appear as broad singlets (δ 12.5–12.7 ppm), while benzyl protons resonate at δ 7.2–7.5 ppm .

- ESI-MS : Positive-ion mode confirms molecular ion peaks (e.g., [M+H]+ at m/z 402.2 for iodophenyl derivatives) .

- X-ray Crystallography : Resolves conformational ambiguities; parameters like R factor (<0.05) and data-to-parameter ratios (>12:1) ensure accuracy .

Q. What handling protocols ensure compound stability during experiments?

- Methodological Answer :

- Storage : Under inert gas (N2/Ar) at –20°C to prevent oxidation of the hydroxy group.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services, as recommended for structurally similar esters .

- Safety : Use PPE (gloves, goggles) due to potential irritancy; avoid skin contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for novel derivatives?

- Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR) may arise from tautomerism or rotameric forms. Strategies include:

- Variable-Temperature NMR : Identify dynamic processes (e.g., hydroxy proton exchange) by analyzing spectra at 25°C vs. 90 K .

- DFT Calculations : Compare experimental NMR shifts with computed values to validate assignments .

- Heteronuclear Correlation (HSQC/HMBC) : Map proton-carbon connectivity to confirm substituent positions .

Q. What strategies determine crystal structure and molecular conformation?

- Methodological Answer :

- Single-Crystal Growth : Slow evaporation of ethyl acetate/hexane mixtures yields diffraction-quality crystals.

- Data Collection : At 90 K using Mo-Kα radiation (λ = 0.71073 Å); refine structures with SHELXL .

- Conformational Analysis : Compare torsion angles (e.g., benzyl group orientation) with computational models .

Q. What are the knowledge gaps in environmental fate and degradation pathways?

- Methodological Answer : Limited data exist on hydrolysis, photolysis, or microbial degradation. Research priorities include:

- Hydrolysis Studies : Monitor ester cleavage at pH 3–9 using HPLC-MS.

- Soil Mobility Assays : Evaluate adsorption coefficients (Kd) via batch equilibrium tests .

- Toxicity Screening : Use Daphnia magna or algal models to assess ecotoxicity, addressing gaps noted in safety reports .

Key Data Contradictions and Solutions

- Synthetic Yield Variability : Lower yields (~23%) in iodophenyl derivatives vs. 30% in sulfamoyl analogs suggest substituent electronic effects. Mitigate via microwave-assisted synthesis to enhance efficiency.

- Safety Data Gaps : Lack of ecotoxicological data necessitates OECD 301/302 guideline testing for biodegradation and bioaccumulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.